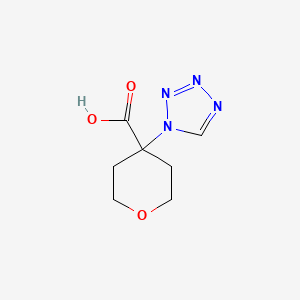

4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrazole compounds are a class of synthetic organic heterocyclic compounds, which have been widely used in medicinal chemistry due to their biological activities . They are used in the production of various drugs .

Synthesis Analysis

Tetrazole compounds can be synthesized from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 . The reaction of sodium azide with nitriles to give 1 H -tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis

The molecular structure of tetrazole compounds can be analyzed using techniques such as NMR and MS .Chemical Reactions Analysis

Tetrazole compounds can undergo various chemical reactions. For example, they can form hydrogen bonds with amino acids, demonstrating encouraging binding energy .Physical And Chemical Properties Analysis

The physical and chemical properties of tetrazole compounds can vary. For example, some tetrazole compounds appear as white crystals with a melting point of 127-129℃ .科学的研究の応用

Hydrogen Bonding and Crystal Structure

Research on the assembly of organic salts from acidic compounds and bis(benzimidazole) has highlighted the significance of hydrogen bonds involving N–H⋯O, O–H⋯O, and C–H⋯O interactions. These compounds, derived from various acidic components and bis(benzimidazole), exhibit complex supramolecular architectures due to extensive intermolecular hydrogen bonding and noncovalent interactions, contributing to their 3D framework structures. This demonstrates the potential of 4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid analogs in forming intricate molecular assemblies crucial for materials science and crystal engineering (Jin et al., 2014).

Coordination Chemistry and Framework Structures

Tetrazolic acids, sharing similar acidity with carboxylic acids, can act as versatile ligands in coordination chemistry. The study on metal(II) complexes with 1-(4-Hydroxyphenyl)-5-mercaptotetrazole ligand demonstrates the ability of tetrazole-based ligands to form coordination compounds with metal ions, adopting various coordination modes. This versatility underscores the role of 4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid analogs in designing metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and separation technologies (Zhang & Feng, 2009).

Supramolecular Assemblies and Noncovalent Interactions

Studies on the self-assembly of complexes through hydrogen bonding have revealed the formation of layered molecular arrays and three-dimensional networks. These assemblies, derived from interactions between carboxylic acids and aliphatic diamines, highlight the importance of 4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid analogs in developing supramolecular systems. Such systems are crucial for the development of novel materials with applications in molecular recognition, sensing, and as templates for nanomaterial synthesis (Armstrong et al., 2002).

Environmental Responsiveness in Supramolecular Chemistry

The exploration of environmentally responsive anion-induced pseudorotaxanes demonstrates the potential of 4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid analogs in creating dynamic supramolecular systems. These systems, capable of undergoing structural changes in response to environmental stimuli like pH and temperature, are promising for the development of smart materials for drug delivery, molecular switches, and sensors (Gong et al., 2011).

Synthetic Methodologies and Chemical Transformations

Research into the synthesis of 1,2,4-oxadiazoles from carboxylic acids showcases the synthetic utility of tetrazole and carboxylic acid derivatives in organic synthesis. The development of efficient methods for constructing heterocyclic compounds highlights the relevance of 4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid analogs in pharmaceutical chemistry and material science (Poulain et al., 2001).

Safety And Hazards

特性

IUPAC Name |

4-(tetrazol-1-yl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c12-6(13)7(1-3-14-4-2-7)11-5-8-9-10-11/h5H,1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCQKANVRBTYFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2871732.png)

![6-((5-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2871736.png)

![4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride](/img/structure/B2871737.png)

![3-(2-furylmethyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2871738.png)

![4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B2871742.png)

![N-Methyl-2-(3-methylphenyl)-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2871747.png)

![5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2871750.png)

![N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871751.png)